molecular formula C6H14N4 B1294314 Decahydropyrazino[2,3-b]pyrazine CAS No. 5409-42-7

Decahydropyrazino[2,3-b]pyrazine

Cat. No. B1294314
CAS RN: 5409-42-7
M. Wt: 142.2 g/mol
InChI Key: HQJLFRMMLKYIJX-UHFFFAOYSA-N
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Patent
US04218559

Procedure details

To an ice-cold solution of 206 grams of 70% aqueous ethylenediamine (144 grams, 2.4 moles) was added dropwise 115 grams of a 30% aqueous solution of glyoxal (34.8 grams, 0.6 mole). When the addition was completed, the solution was stirred at room temperature for 30 minutes, then concentrated by removing approximately 75 ml of water at 150 mm Hg. The mixture was cooled in an ice bath and the precipitated solid was filtered, stirred in 100 ml of 50% ethanol-isopropanol, and again filtered. The yield of product was 50.6 grams (59%), m.p. 222°-225° C. (dec; literature m.p. 230°-232° C.).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH:5]([CH:7]=O)=O>>[NH:3]1[CH:2]2[NH:3][CH2:5][CH2:7][NH:4][CH:1]2[NH:4][CH2:1][CH2:2]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
206 g
Type
reactant
Smiles
C(CN)N
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34.8 g
Type
reactant
Smiles
C(=O)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
by removing approximately 75 ml of water at 150 mm Hg
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
STIRRING
Type
STIRRING
Details
stirred in 100 ml of 50% ethanol-isopropanol
FILTRATION
Type
FILTRATION
Details
again filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1CCNC2C1NCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.